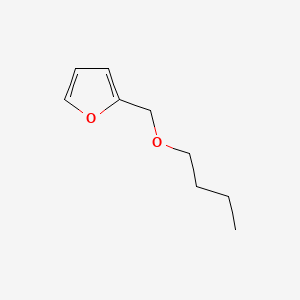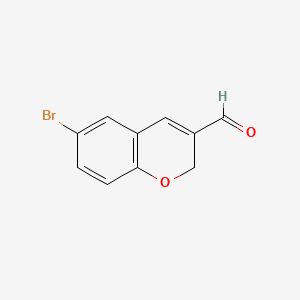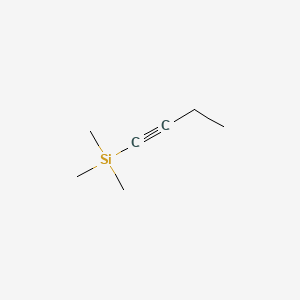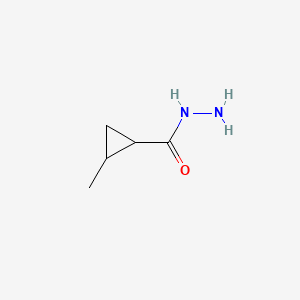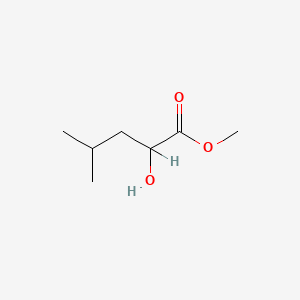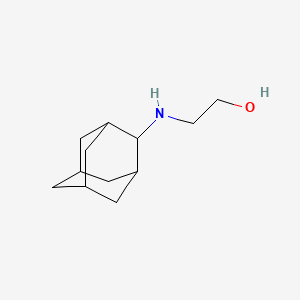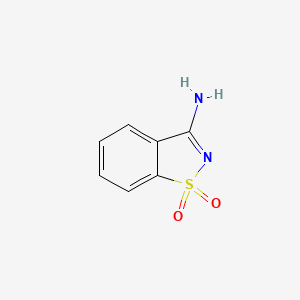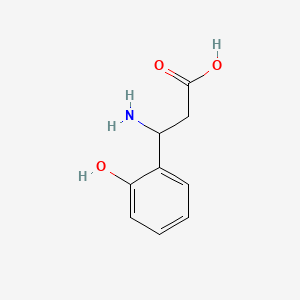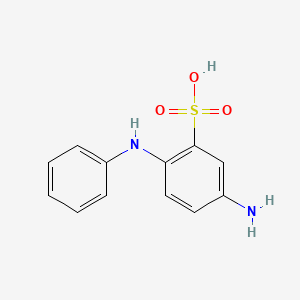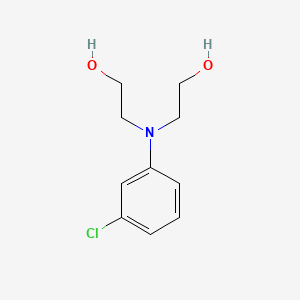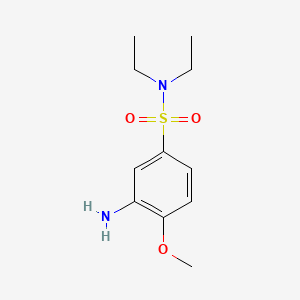
4-叔丁基苯乙腈
概述
描述
(4-tert-Butylphenyl)acetonitrile is a useful research compound. Its molecular formula is C12H15N and its molecular weight is 173.25 g/mol. The purity is usually 95%.
The exact mass of the compound (4-tert-Butylphenyl)acetonitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 85354. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (4-tert-Butylphenyl)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-tert-Butylphenyl)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
蛋白质组学研究
4-叔丁基苯乙腈: 用于蛋白质组学研究,蛋白质组学是大规模研究蛋白质,特别是其结构和功能的学科。 由于其化学性质有助于分析蛋白质的组成、结构和相互作用,因此该化合物在蛋白质组学研究应用中用作特种产品 .
有机合成
作为有机化学中的合成砌块,4-叔丁基苯乙腈 被用于合成更复杂的有机化合物。 其结构允许将叔丁基引入各种分子骨架中,这在开发药物和农用化学品方面很有价值 .
材料科学
在材料科学中,该化合物可用于改变材料的性能,例如提高热稳定性或改变光学特性。 它作为具有特定所需性能的聚合物或涂层的中间体 .
药物化学
在药物化学中,它被用于合成治疗分子。 叔丁基是药物设计中常见的基团,以其提高药物代谢稳定性的能力而闻名 .
农用化学品研究
该化合物在农用化学品研究中用于合成杀虫剂或除草剂。 叔丁基可以帮助增强农用化学品配方的活性和选择性 .
香料行业
4-叔丁基苯乙腈: 可用作合成香料化合物的中间体。 它的结构使它能够在掺入香料分子时赋予独特的芳香特性 .
照相化学品
作用机制
Pharmacokinetics
The compound is known to be a colorless liquid at room temperature with a boiling point of 121 °c/5 mmhg . Its solubility in chloroform and methanol is very slight , which may impact its bioavailability.
Result of Action
It has been used in the study of cancer by focusing on inhibiting akt1 and scd1 .
生化分析
Biochemical Properties
(4-tert-Butylphenyl)acetonitrile plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes and proteins. It has been used in studies focusing on inhibiting Akt1 and SCD1, which are crucial in cancer research . The compound interacts with these enzymes by binding to their active sites, thereby inhibiting their activity and affecting downstream signaling pathways. Additionally, (4-tert-Butylphenyl)acetonitrile has been shown to interact with other biomolecules, such as phosphite antioxidants, leading to the formation of degradation products that inhibit cell growth .
Cellular Effects
The effects of (4-tert-Butylphenyl)acetonitrile on various types of cells and cellular processes are profound. It has been observed to inhibit cell growth in mammalian cell lines, particularly in the context of biopharmaceutical manufacturing . The compound influences cell function by decreasing mitochondrial membrane potential, which is crucial for cellular energy production. Furthermore, (4-tert-Butylphenyl)acetonitrile affects cell signaling pathways, gene expression, and cellular metabolism, leading to reduced cell proliferation and viability .
Molecular Mechanism
At the molecular level, (4-tert-Butylphenyl)acetonitrile exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and proteins, inhibiting their activity. For example, the compound inhibits the activity of Akt1 and SCD1 by binding to their active sites . Additionally, (4-tert-Butylphenyl)acetonitrile affects gene expression by modulating transcription factors and other regulatory proteins. This leads to changes in the expression of genes involved in cell growth, apoptosis, and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-tert-Butylphenyl)acetonitrile change over time. The compound’s stability and degradation are influenced by environmental factors such as temperature and pH. Studies have shown that (4-tert-Butylphenyl)acetonitrile degrades over time, leading to the formation of degradation products that inhibit cell growth . Long-term exposure to the compound in in vitro and in vivo studies has shown that it can have lasting effects on cellular function, including reduced cell proliferation and viability .
Dosage Effects in Animal Models
The effects of (4-tert-Butylphenyl)acetonitrile vary with different dosages in animal models. At low doses, the compound has been observed to inhibit cell growth without causing significant toxicity . At higher doses, (4-tert-Butylphenyl)acetonitrile can cause toxic effects, including reduced cell viability and increased apoptosis. Threshold effects have been observed, where the compound’s inhibitory effects on cell growth become more pronounced at higher concentrations .
Metabolic Pathways
(4-tert-Butylphenyl)acetonitrile is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound affects metabolic flux and metabolite levels by inhibiting key enzymes involved in metabolic processes . This leads to changes in the levels of metabolites, which can affect cellular energy production and other metabolic functions.
Transport and Distribution
Within cells and tissues, (4-tert-Butylphenyl)acetonitrile is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, (4-tert-Butylphenyl)acetonitrile’s localization and accumulation within specific cellular compartments are influenced by its interactions with these transporters and binding proteins .
Subcellular Localization
The subcellular localization of (4-tert-Butylphenyl)acetonitrile affects its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization is crucial for its inhibitory effects on enzymes and proteins, as it ensures that (4-tert-Butylphenyl)acetonitrile reaches its target sites within the cell .
属性
IUPAC Name |
2-(4-tert-butylphenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-12(2,3)11-6-4-10(5-7-11)8-9-13/h4-7H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKJPXROEIJPNHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8052011 | |
| Record name | (4-tert-Butylphenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8052011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3288-99-1 | |
| Record name | (4-tert-Butylphenyl)acetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3288-99-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-tert-Butylphenyl)acetonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003288991 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3288-99-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85354 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzeneacetonitrile, 4-(1,1-dimethylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (4-tert-Butylphenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8052011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-tert-butylphenyl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.950 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (4-TERT-BUTYLPHENYL)ACETONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JJV56A2CNJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-tert-Butylphenylacetonitrile in the synthesis of Cyflumetofen?
A: 4-tert-Butylphenylacetonitrile serves as a crucial starting material in the multi-step synthesis of Cyflumetofen. [] The process involves an initial esterification and transesterification of 4-tert-Butylphenylacetonitrile with dimethyl carbonate and ethylene glycol monomethyl ether, yielding an intermediate compound. This intermediate then reacts with 2-trifluoromethylbenzoyl chloride in the presence of a catalyst to produce the final product, Cyflumetofen. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethanone, 1-[4-(1-hydroxy-1-methylethyl)phenyl]-](/img/structure/B1265602.png)
